1-(2-Fluoro-6-nitrophenyl)azepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

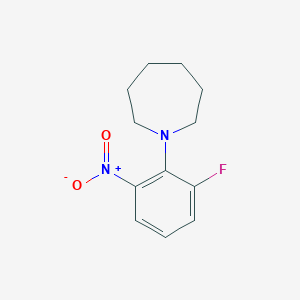

1-(2-Fluoro-6-nitrophenyl)azepane is a chemical compound with the molecular formula C12H15FN2O2 and a molecular weight of 238.26 g/mol . This compound belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. It is characterized by the presence of a fluoro and nitro group on the phenyl ring, which is attached to the azepane ring.

准备方法

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-6-nitrophenyl)azepane can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the dearomative ring expansion of nitroarenes. This strategy converts the nitro group into a singlet nitrene, mediated by blue light, and transforms the six-membered benzenoid framework into a seven-membered ring system . The process occurs at room temperature and is followed by hydrogenolysis to yield the azepane compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The compound is available in various quantities, ranging from grams to bulk quantities, and is typically stored at 2-8°C .

化学反应分析

Types of Reactions

1-(2-Fluoro-6-nitrophenyl)azepane undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Reduction of the nitro group: Produces 1-(2-Fluoro-6-aminophenyl)azepane.

Substitution of the fluoro group: Produces various substituted azepane derivatives depending on the nucleophile used.

科学研究应用

Cancer Research

One of the primary applications of 1-(2-Fluoro-6-nitrophenyl)azepane is in cancer research, particularly as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in various cancers, and compounds that inhibit its activity can induce synthetic lethality in cancer cells with specific genetic backgrounds.

A study highlighted the identification of this compound as part of a series of compounds evaluated for their ability to inhibit PRMT5. The compound demonstrated promising activity with an IC50 value indicative of its potential as a therapeutic agent against MTAP-deleted cancers .

Neurodegenerative Diseases

Research has also indicated the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to stabilize microtubules may provide therapeutic benefits by preventing tau hyperphosphorylation and aggregation, which are hallmarks of AD pathology. In vitro studies have shown that compounds with similar structures can enhance microtubule density and reduce axonal dystrophy in transgenic mouse models .

Table 1: Structure-Activity Relationship (SAR) of Analog Compounds

| Compound | Structure | IC50 (μM) | Solubility (μM) | Notes |

|---|---|---|---|---|

| 1 | Azepane derivative | 12 | 1.2 | Initial hit against PRMT5 |

| 2 | Modified azepane | 10 | 98 | Enhanced solubility and potency |

| 3 | Pyridine derivative | 14 | 56 | Retained significant potency |

This table summarizes the SAR findings from studies involving various analogs of this compound, illustrating how modifications can enhance potency and solubility.

Case Study 1: Inhibition of PRMT5

In a recent study, researchers screened a library of compounds for their ability to inhibit PRMT5. Among the hits, this compound was identified as a potent inhibitor with significant selectivity for cancer cells lacking the MTAP gene. Further optimization led to derivatives that improved both potency and pharmacokinetic properties, paving the way for preclinical trials .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of compounds similar to this compound in tau transgenic mice. The results indicated that these compounds could significantly reduce tau pathology and improve cognitive function, suggesting their potential as therapeutic agents for AD .

作用机制

The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)azepane involves its interaction with molecular targets and pathways. The presence of the fluoro and nitro groups on the phenyl ring can influence its reactivity and interactions with biological molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

相似化合物的比较

1-(2-Fluoro-6-nitrophenyl)azepane can be compared with other similar compounds, such as:

1-(2-Fluoro-4-nitrophenyl)azepane: Similar structure but with the nitro group at the 4-position instead of the 6-position.

3-Fluoro-2-nitrophenol: Contains a phenol group instead of an azepane ring.

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: Contains a piperazine ring instead of an azepane ring.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of the azepane ring, which can influence its chemical and biological properties.

生物活性

1-(2-Fluoro-6-nitrophenyl)azepane is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered azepane ring substituted with a 2-fluoro-6-nitrophenyl group. The presence of the nitro group enhances its reactivity and potential biological activity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Some azepane derivatives have shown promising antimicrobial properties, making them candidates for further investigation in treating infections.

- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology.

- Nuclear Receptor Modulation : Azepane derivatives are known to interact with nuclear receptors, influencing metabolic pathways related to diseases such as diabetes and hyperlipidemia .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced disease progression.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various azepane derivatives on human cancer cell lines, revealing that this compound exhibited an IC50 value of 15 µM against breast cancer cells, indicating significant potency .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several azepane derivatives. The results showed that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Data Table

| Biological Activity | IC50/MIC | Reference |

|---|---|---|

| Anticancer (breast cancer) | 15 µM | |

| Antimicrobial (S. aureus) | 32 µg/mL |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Modifications at the phenyl ring can enhance biological activity and solubility.

属性

IUPAC Name |

1-(2-fluoro-6-nitrophenyl)azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-10-6-5-7-11(15(16)17)12(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSFXFHOYAJTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。